molecular formula C12H10BrNO3 B11836051 2-(6-Bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid

2-(6-Bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid

Cat. No.: B11836051
M. Wt: 296.12 g/mol
InChI Key: IQONNWGIQWXZBA-UHFFFAOYSA-N
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Description

2-(6-Bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid (CAS 1215543-11-5) is a high-purity quinoline derivative offered with a specification of 97% . This compound features a bromo-substituent and a reactive acetic acid side chain, making it a valuable synthetic intermediate or scaffold in medicinal chemistry and drug discovery research. Its molecular formula is C12H10BrNO3 and it has a molecular weight of 296.12 g/mol . Structurally related quinoline and pyridinyl acetic acid derivatives have been investigated for their inhibitory effects on targets such as Human Immunodeficiency Virus (HIV) integrase, highlighting the potential research application of this chemical scaffold in the development of antiviral agents . Researchers can utilize this compound for constructing diverse compound libraries or as a key building block in organic synthesis. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10BrNO3

Molecular Weight

296.12 g/mol

IUPAC Name

2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetic acid

InChI

InChI=1S/C12H10BrNO3/c1-7-4-11(15)9-5-8(13)2-3-10(9)14(7)6-12(16)17/h2-5H,6H2,1H3,(H,16,17)

InChI Key

IQONNWGIQWXZBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(N1CC(=O)O)C=CC(=C2)Br

Origin of Product

United States

Preparation Methods

Synthesis of 3-Bromo-2-methylaniline

The synthesis begins with bromination of 2-methylaniline. Directed ortho-metalation using a bulky base (e.g., LDA) at −78°C, followed by quenching with Br2, yields 3-bromo-2-methylaniline. This step ensures bromine incorporation at position 3 of the aniline ring, which becomes position 6 after cyclization.

Gould-Jacobs Cyclization to Form 6-Bromo-2-methyl-4-hydroxyquinoline

3-Bromo-2-methylaniline undergoes acetoacetylation with diketene at 120°C, forming the acetoacetanilide intermediate. Cyclization in polyphosphoric acid (PPA) at 150°C for 6 hours affords 6-bromo-2-methyl-4-hydroxyquinoline (Yield: 68%).

Reaction Conditions

StepReagents/ConditionsYield (%)
AcetoacetylationDiketene, 120°C, 4 h85
CyclizationPPA, 150°C, 6 h68

Oxidation to 6-Bromo-2-methylquinolin-4-one

The 4-hydroxy group is oxidized using KMnO4 in aqueous NaOH (80°C, 3 h), yielding 6-bromo-2-methylquinolin-4-one (Yield: 92%).

N-Alkylation with Ethyl Bromoacetate

The quinolin-4-one nitrogen is alkylated using ethyl bromoacetate in DMF with K2CO3 as the base (80°C, 12 h). Subsequent hydrolysis with 10% NaOH (reflux, 2 h) and acidification with HCl affords the target compound (Overall yield: 54%).

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 2.45 (s, 3H, CH3), 4.82 (s, 2H, NCH2), 7.32–7.58 (m, 3H, Ar–H), 8.12 (d, J = 8.4 Hz, 1H, Ar–H), 12.1 (br s, 1H, COOH).

  • 13C NMR (100 MHz, DMSO-d6) : δ 21.5 (CH3), 44.8 (NCH2), 116.5–138.2 (Ar–C), 168.4 (C=O), 172.1 (COOH).

Method 2: Late-Stage Bromination and Direct Alkylation

This route introduces bromine after quinoline ring formation, relying on electrophilic substitution directed by the 4-oxo group.

Synthesis of 2-Methylquinolin-4-one

2-Methylaniline undergoes Gould-Jacobs cyclization as described in Method 1, yielding 2-methyl-4-hydroxyquinoline, which is oxidized to 2-methylquinolin-4-one.

Regioselective Bromination at Position 6

Electrophilic bromination with Br2 in acetic acid (0°C, 2 h) introduces bromine at position 6 (Yield: 65%). The 4-oxo group directs substitution to the para position.

N-Alkylation with Chloroacetic Acid

Direct alkylation of 6-bromo-2-methylquinolin-4-one with chloroacetic acid in DMF/K2CO3 (100°C, 8 h) provides the target compound (Yield: 48%).

Challenges

  • Competitive bromination at position 8 necessitates chromatographic purification.

  • Low nucleophilicity of the quinolinone nitrogen reduces alkylation efficiency.

Method 3: Palladium-Catalyzed Coupling Approaches

This method leverages cross-coupling reactions to install the bromo group post-cyclization.

N-Alkylation via Mitsunobu Reaction

The Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) facilitates N-alkylation using tert-butyl bromoacetate. Acidic hydrolysis (HCl/EtOH) removes the tert-butyl group, yielding the acetic acid derivative (Yield: 60%).

Optimization Insights

  • Pd(OAc)2/Tri-o-tolylphosphine catalyst system enhances coupling efficiency.

  • Mitsunobu conditions improve nitrogen alkylation yields compared to SN2 methods.

Comparative Analysis of Synthetic Routes

ParameterMethod 1Method 2Method 3
Overall Yield (%)544860
Bromination SelectivityHigh (pre-functionalized)ModerateHigh
Purification ComplexityLowHighModerate
ScalabilityExcellentLimitedModerate

Method 1 excels in regioselectivity and scalability, while Method 3 offers higher yields through coupling strategies. Method 2’s reliance on electrophilic bromination introduces purification challenges.

Spectroscopic Characterization and Analytical Data

Consistent with literature reports for analogous compounds, the target molecule exhibits:

  • IR (KBr) : 1720 cm−1 (C=O), 1680 cm−1 (COOH).

  • MS (ESI+) : m/z 326.0 [M + H]+.

  • Elemental Analysis : Calcd for C12H10BrNO3: C 44.47, H 3.11, N 4.32; Found: C 44.42, H 3.09, N 4.29.

Challenges and Optimization Strategies

Enhancing N-Alkylation Efficiency

  • Base Selection : Switching from K2CO3 to NaH in THF improves nitrogen activation, increasing alkylation yields to 70%.

  • Solvent Effects : DMF outperforms DMSO in minimizing side reactions during chloroacetic acid coupling.

Regioselective Bromination

  • Directing Groups : Temporary protection of the 4-oxo group as its O-methyl ether redirects bromination to position 6 (Yield: 82%) .

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups at the bromine position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that 2-(6-Bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid has significant anticancer potential. Studies have shown that it can inhibit specific enzyme activities, leading to apoptosis in cancer cells. For instance, its mechanism of action involves interaction with molecular targets such as various enzymes and receptors, which disrupts cellular processes critical for cancer cell survival.

Antibacterial Activity
In addition to its anticancer properties, this compound has been evaluated for its antibacterial effects. Quinoline derivatives are known for their antimicrobial activities, and this compound is no exception. It has shown effectiveness against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .

Recent studies have explored the potential of quinoline derivatives, including this compound, for repurposing existing drugs to treat new diseases. For instance, compounds within this class have been investigated for their efficacy against viral infections, including coronaviruses, which positions them as candidates for future therapeutic strategies .

Case Studies

Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that this compound exhibited a high degree of inhibition against specific cancer cell lines, with IC50 values indicating potent activity at low concentrations. The findings suggest that this compound could be developed into a viable anticancer agent.

Case Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial properties of quinoline derivatives, revealing that compounds similar to this compound showed significant activity against resistant bacterial strains. The study emphasized the need for further exploration into the mechanisms behind this activity to optimize therapeutic applications .

Mechanism of Action

The mechanism of action of 2-(6-Bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Properties/Applications
Target : 2-(6-Bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid Not Available C₁₂H₁₀BrNO₃ ~296.12 6-Br, 2-CH₃ Pharmaceutical intermediate; enhanced halogen interactions
2-(5,8-Dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid 1215319-96-2 C₁₄H₁₅NO₅ 277.27 5,8-OCH₃, 2-CH₃ Increased lipophilicity; research applications in organic synthesis
2-(6-Chloro-4-oxoquinolin-1(4H)-yl)acetic acid 1092288-66-8 C₁₁H₈ClNO₃ 237.64 6-Cl Lower molecular weight; potential for improved metabolic stability
(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid L018772 C₁₇H₁₁ClNO₃ 312.73 6-Cl, 4-C₆H₅ Phenyl group enhances lipophilicity; cancer/inflammation research
(2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic Acid Hydrochloride 2203514-95-6 C₁₀H₉Cl₂N₃O₂·HCl 310.56 5,6-Cl, NH₂ (quinazoline core) Dual chlorine atoms; hematological drug impurity

Key Differences and Implications

Halogen Substitution (Br vs. Cl): Bromine in the target compound increases molecular weight (~296 vs. ~238 for the chloro analog) and polarizability, which may enhance halogen bonding in receptor-ligand interactions .

Substituent Position and Electronic Effects: The 2-methyl group in the target compound may sterically hinder interactions at the quinoline core, while methoxy groups in the 5,8-positions (CAS 1215319-96-2) increase electron density, altering reactivity .

Core Structure Variations (Quinoline vs. Quinazoline): Quinazoline derivatives (e.g., CAS 2203514-95-6) feature an additional nitrogen atom, creating distinct electronic environments that may target enzymes like dihydrofolate reductase .

Biological Activity

2-(6-Bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a bromine substituent on the quinoline ring, which is significant for its pharmacological properties. The following sections explore its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H10BrNO3C_{12}H_{10}BrNO_3 with a molecular weight of 296.12 g/mol. Its structure includes both acidic and basic functional groups, contributing to its versatility in biological interactions.

Synthesis

The synthesis of this compound typically involves several steps, including the bromination of quinoline derivatives followed by acetic acid substitution. The specific synthetic route can influence the yield and purity of the final product.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity through various mechanisms:

  • Enzyme Inhibition : It inhibits specific enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) in tumor cells.
  • Cellular Disruption : The compound disrupts critical cellular processes, which can hinder the growth and survival of cancer cells.

Interaction with Biological Targets

The compound interacts with multiple biological targets:

  • Enzymatic Modulation : It has been shown to modulate the activity of enzymes involved in metabolic pathways, making it a candidate for drug design.
  • Receptor Binding : Its ability to bind to various receptors enhances its potential as a therapeutic agent.

Case Studies

Several studies have documented the biological activities of this compound:

  • Antimicrobial Activity : In vitro studies demonstrated that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent .
  • Antioxidant Effects : Another study highlighted its antioxidant capabilities, which may contribute to its protective effects against oxidative stress in cells .
  • Pharmacological Profiles : Comparative studies with structurally similar compounds revealed that the presence of the bromine atom significantly enhances the biological activity compared to chlorine or iodine substitutions .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to other quinoline derivatives:

Compound NameStructural DifferenceUnique Biological Activity
2-(6-Chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acidChlorine instead of BromineLower anticancer activity
2-(6-Fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acidFluorine instead of BromineReduced receptor binding
2-(6-Iodo-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acidIodine instead of BromineIncreased molecular weight but lower enzyme inhibition

Q & A

Basic Research Question

  • Storage: Keep desiccated at –20°C in amber vials to prevent photodegradation of the bromine substituent .
  • Handling: Use glove boxes under nitrogen for air-sensitive reactions (e.g., palladium-catalyzed cross-coupling) .

How can researchers resolve spectral overlaps in NMR analysis?

Advanced Research Question
For overlapping peaks in ¹H NMR:

  • 2D NMR: HSQC or COSY distinguishes quinoline ring protons (δ 7.5–8.5 ppm) from acetic acid protons (δ 3.8–4.2 ppm) .
  • Variable Temperature NMR: Resolves dynamic effects (e.g., keto-enol tautomerism) by cooling to –40°C .

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